Chloromethyl methyl sulfoxide

CAS No.: 21128-88-1

Cat. No.: VC14345089

Molecular Formula: C2H5ClOS

Molecular Weight: 112.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21128-88-1 |

|---|---|

| Molecular Formula | C2H5ClOS |

| Molecular Weight | 112.58 g/mol |

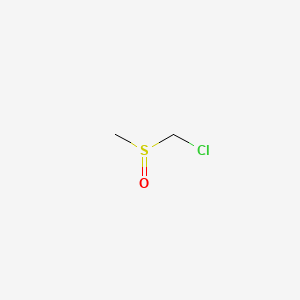

| IUPAC Name | chloro(methylsulfinyl)methane |

| Standard InChI | InChI=1S/C2H5ClOS/c1-5(4)2-3/h2H2,1H3 |

| Standard InChI Key | LNJGSZBRBFBOKK-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)CCl |

Introduction

Chemical Identity and Structural Features

Chloromethyl methyl sulfoxide is characterized by the molecular formula C₂H₅ClOS, with a molecular weight of 112.57 g/mol . The molecule consists of a chloromethyl group (–CH₂Cl) bonded to a methyl sulfoxide group (–S(O)CH₃), creating a polar yet reactive structure. The sulfoxide group’s electron-withdrawing nature enhances the electrophilicity of the adjacent chloromethyl carbon, facilitating nucleophilic substitution reactions .

Synthesis Methodologies

Chloromethyl methyl sulfoxide is synthesized through controlled oxidation or halogenation of precursor sulfides. Two primary routes dominate the literature:

Oxidation of Chloromethyl Methyl Sulfide

Chloromethyl methyl sulfide (ClCH₂SCH₃) serves as the direct precursor. Treatment with oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) selectively converts the sulfide to the sulfoxide :

Reaction conditions (temperature, solvent polarity) critically influence yield, with optimal results achieved in dichloromethane at 0–5°C .

Direct Chlorination of Dimethyl Sulfoxide

An alternative pathway involves the chlorination of dimethyl sulfoxide (DMSO) using sulfuryl chloride (SO₂Cl₂) :

This method requires rigorous temperature control to minimize over-chlorination, with yields rarely exceeding 50% .

Reactivity and Functional Applications

Methylene Transfer Reagent

The compound’s most notable application lies in its ability to transfer methylene groups (–CH₂–) to electrophilic substrates. For example, in iron(II)-mediated cyclopropanation, it reacts with alkenes to form cyclopropane derivatives, a reaction pivotal in natural product synthesis :

Protective Group for Alcohols and Carboxylic Acids

Chloromethyl methyl sulfoxide converts alcohols to methylthiomethyl (MTM) ethers under basic conditions, offering a stable protective group resistant to acidic and basic hydrolysis :

Similarly, carboxylic acids form MTM esters, enabling selective functionalization in multi-step syntheses .

Comparative Analysis with Related Compounds

The sulfoxide’s dual reactivity (electrophilic Cl and polar S=O) distinguishes it from these analogs, enabling unique applications in cyclopropanation and protection chemistry .

Industrial and Research Significance

Despite its niche applications, chloromethyl methyl sulfoxide remains irreplaceable in specific contexts:

-

Pharmaceuticals: Used to synthesize cyclopropane-containing drugs, such as antiviral agents .

-

Materials Science: Facilitates the production of cross-linked polymers via methylene insertion .

Ongoing research aims to optimize its synthesis and explore catalytic applications, though challenges like low yields and safety concerns persist .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume